molecular formula C15H20BFO2 B15326895 2-(4-Fluoro-3-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-3-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15326895
M. Wt: 262.13 g/mol
InChI Key: LBNLPGZBLIVJQM-CMDGGOBGSA-N
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Description

2-[2-(4-fluoro-3-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its applications in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-fluoro-3-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-methylstyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-fluoro-3-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide.

Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). A base, such as potassium carbonate or sodium hydroxide, is also necessary to facilitate the reaction. The reaction is usually carried out in a polar solvent like THF, DMF, or ethanol, and the temperature is maintained between 50-100°C.

Major Products Formed: The major products formed from the Suzuki-Miyaura coupling reaction involving 2-[2-(4-fluoro-3-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-[2-(4-fluoro-3-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions. In biology, this compound can be employed in the development of fluorescent probes for imaging and diagnostic purposes. In medicine, it has potential applications in the synthesis of drug candidates and therapeutic agents. Additionally, in the industry, it is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluoro-3-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions involves the transmetalation of the boron atom with a palladium catalyst. This process forms a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets in this reaction are the aryl or vinyl halides, which react with the boron-containing compound to form biaryl products.

Comparison with Similar Compounds

Similar Compounds:

  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness: Compared to similar compounds, 2-[2-(4-fluoro-3-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluoro and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in the synthesis of specific biaryl compounds.

Properties

Molecular Formula

C15H20BFO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-[(E)-2-(4-fluoro-3-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO2/c1-11-10-12(6-7-13(11)17)8-9-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b9-8+

InChI Key

LBNLPGZBLIVJQM-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)F)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)F)C

Origin of Product

United States

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